molecular formula C15H14ClN3O2 B5215053 1,3-Dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium;chloride

1,3-Dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium;chloride

Cat. No.: B5215053
M. Wt: 303.74 g/mol
InChI Key: RLLVDOVEPGUKEU-UHFFFAOYSA-M
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Description

1,3-Dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium chloride is a chemical compound with the molecular formula C15H14N3O2Cl It is a derivative of benzimidazole, characterized by the presence of a nitrophenyl group at the 2-position and two methyl groups at the 1 and 3 positions of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium chloride typically involves the reaction of 1,3-dimethylbenzimidazole with 3-nitrobenzyl chloride under specific conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1,3-Dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium chloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive benzimidazole compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium chloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzimidazole ring can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium chloride is unique due to the specific positioning of the nitrophenyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,3-dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N3O2.ClH/c1-16-13-8-3-4-9-14(13)17(2)15(16)11-6-5-7-12(10-11)18(19)20;/h3-10H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLVDOVEPGUKEU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC(=CC=C3)[N+](=O)[O-])C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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